molecular formula C14H17F6P B14250039 [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane CAS No. 387878-90-2

[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane

Cat. No.: B14250039
CAS No.: 387878-90-2
M. Wt: 330.25 g/mol
InChI Key: HQIJHSUBXYHIAN-UHFFFAOYSA-N
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Description

[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane is a chemical compound known for its unique structure and properties. It features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a phosphane group bonded to two isopropyl groups.

Preparation Methods

The synthesis of [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with di(propan-2-yl)chlorophosphane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The compound can also participate in electron transfer reactions, which are crucial in many chemical and biological systems .

Comparison with Similar Compounds

Similar compounds to [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane include:

The uniqueness of this compound lies in its combination of trifluoromethyl groups and isopropyl-substituted phosphane, which provides a distinct balance of steric and electronic properties, making it particularly effective in certain catalytic applications .

Properties

CAS No.

387878-90-2

Molecular Formula

C14H17F6P

Molecular Weight

330.25 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C14H17F6P/c1-8(2)21(9(3)4)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h5-9H,1-4H3

InChI Key

HQIJHSUBXYHIAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C)C

Origin of Product

United States

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